Guanacline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including guanacline, can be achieved through several methods. One common approach involves the guanylation of amines with carbodiimides, often catalyzed by transition metals . Another method includes the use of cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Additionally, guanidines can be synthesized via the catalytic guanylation/cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. These methods ensure high yields and purity, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Guanacline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Guanacline has a wide range of applications in scientific research:
Mechanism of Action
Guanacline exerts its effects by stimulating postsynaptic alpha-2A adrenergic receptors, which inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . This enhances the effectiveness of the signal of the pyramidal neurons in the prefrontal cortex, improving working memory and attention . Additionally, stimulation of alpha-2A receptors promotes the growth and maturation of dendritic spines in the medial prefrontal cortex .
Comparison with Similar Compounds
Similar Compounds
Guanfacine: Another alpha-2A adrenergic receptor agonist used to treat attention deficit hyperactivity disorder (ADHD) and hypertension.
Clonidine: A centrally acting alpha-2 adrenergic agonist used for similar indications as guanfacine.
Uniqueness
Guanacline is unique in its specific molecular structure and its ability to interact with adrenergic receptors in a way that enhances cognitive functions and reduces sympathetic nervous system activity . Unlike guanfacine and clonidine, this compound has shown potential in promoting the growth and maturation of dendritic spines, which is associated with improved brain function .
Properties
CAS No. |
1463-28-1 |
---|---|
Molecular Formula |
C9H18N4 |
Molecular Weight |
182.27 g/mol |
IUPAC Name |
2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine |
InChI |
InChI=1S/C9H18N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h2H,3-7H2,1H3,(H4,10,11,12) |
InChI Key |
WQVAYGCXSJMPRT-UHFFFAOYSA-N |
SMILES |
CC1=CCN(CC1)CCN=C(N)N |
Canonical SMILES |
CC1=CCN(CC1)CCN=C(N)N |
Key on ui other cas no. |
1463-28-1 1562-71-6 |
Related CAS |
1562-71-6 (sulfate[1:1]) |
Synonyms |
cyclazenine guanacline guanacline sulfate guanacline sulfate (1:1) guanacline sulfate (1:1), dihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.